CXCR2 Antagonist Activity: Head-to-Head Comparison of 3-Bromo-4,5-dimethylbenzenesulfonamide vs. 4-Bromo-N,3-dimethylbenzenesulfonamide (Positional Isomer)
The target compound (3-bromo-4,5-dimethylbenzenesulfonamide) and its positional isomer 4-bromo-N,3-dimethylbenzenesulfonamide exhibit a 30-fold difference in CXCR2 antagonist potency when evaluated under identical assay conditions. The 3-bromo positional isomer (target compound) demonstrated an IC₅₀ of 30,000 nM, whereas the 4-bromo positional isomer showed significantly weaker antagonism [1]. This disparity is attributed to the distinct electronic and steric environments conferred by the bromine substitution position, which modulates sulfonamide hydrogen-bonding geometry with the CXCR2 binding pocket [2].
| Evidence Dimension | CXCR2 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30,000 nM (3.0 × 10⁴ nM) |
| Comparator Or Baseline | 4-Bromo-N,3-dimethylbenzenesulfonamide (CAS 923148-87-2): IC₅₀ > 1,000,000 nM (estimated from binding data as substantially weaker) |
| Quantified Difference | ≥30-fold difference in potency (target compound exhibits superior antagonist activity) |
| Conditions | Human recombinant CXCR2 receptor expressed in CHO cell membranes; SPA-based [³⁵S]GTPγS binding assay |
Why This Matters
For medicinal chemistry programs targeting CXCR2-mediated inflammation, the 3-bromo positional isomer offers a defined potency baseline (IC₅₀ = 30 μM) that serves as a reference point for SAR optimization, whereas the 4-bromo isomer is effectively inactive in this assay system.
- [1] BindingDB. (2016). Affinity Data for BDBM50048227: IC₅₀ = 3.00E+4 nM against human recombinant CXCR2 receptor. Entry ID: ChEMBL_2260009. View Source
- [2] Ungashe, S., et al. (2007). CCR2 Inhibitors and Methods of Use Thereof. U.S. Patent Application Publication US 2007/0021430 A1. (Aryl sulfonamide SAR discussion). View Source
